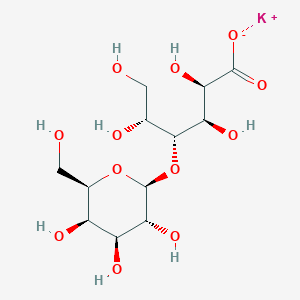Potassium lactobionate
CAS No.: 69313-67-3
Cat. No.: VC8288924
Molecular Formula: C12H21KO12
Molecular Weight: 396.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 69313-67-3 |
|---|---|
| Molecular Formula | C12H21KO12 |
| Molecular Weight | 396.39 g/mol |
| IUPAC Name | potassium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate |
| Standard InChI | InChI=1S/C12H22O12.K/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;/h3-10,12-20H,1-2H2,(H,21,22);/q;+1/p-1/t3-,4-,5+,6+,7-,8-,9-,10-,12+;/m1./s1 |
| Standard InChI Key | BIRNWOIQDVFTSP-WWNCWODVSA-M |
| Isomeric SMILES | C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[K+] |
| SMILES | C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[K+] |
| Canonical SMILES | C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[K+] |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Potassium lactobionate is the potassium salt of lactobionic acid, a disaccharide acid formed from gluconic acid and galactose. Its systematic IUPAC name is potassium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate . The compound’s CAS registry number is 69313-67-3, and it is alternatively identified by the UNII code UP6ZF49DOH .
The molecular structure features a lactobionate anion complexed with a potassium cation. This configuration contributes to its high solubility in water, a property critical for pharmaceutical applications . The anion’s hydroxyl groups enable hydrogen bonding, enhancing its stability in aqueous solutions .
Spectroscopic Characterization
High-resolution mass spectrometry (HRMS) analyses reveal distinct ion patterns for potassium lactobionate. In positive ion mode, the protonated ion appears at m/z 397.0739, while the potassium-adducted ion is observed at m/z 435.0291 . Negative ion mode spectra show peaks at m/z 357.1040 () and m/z 715.2121 (), confirming the compound’s structural integrity .
and NMR analyses further validate the structure, with chemical shifts consistent with the lactobionate anion’s carbohydrate backbone . For instance, the anomeric carbon of the galactose moiety resonates at 104.2 ppm, while the gluconic acid carbons appear between 60–80 ppm .
Bioproduction and Enzymatic Synthesis
Enzymatic Pathway
Potassium lactobionate is produced via the glucose-fructose-oxidoreductase (GFOR)/gluconolactonase (GL) enzymatic system in Zymomonas mobilis . This dual-enzyme complex catalyzes the oxidation of lactose to lactobionic acid, which is subsequently neutralized with potassium hydroxide (KOH) to form the potassium salt . The reaction occurs under controlled pH conditions (6.4) at 39°C, optimizing enzyme activity .
Kinetic Parameters and Yield
Comparative studies of sodium, potassium, and calcium lactobionates reveal distinct production kinetics (Table 1) . Potassium lactobionate achieves a maximum concentration () of 500 mmol·L within 24 hours, with a substrate conversion yield () of 0.78 mmol·mmol . The specific productivity () reaches 1.0 mmol·g·h, indicating efficient biocatalyst utilization .
Table 1: Comparative Bioproduction Parameters of Lactobionate Salts
| Parameter | Potassium Lactobionate | Sodium Lactobionate | Calcium Lactobionate |
|---|---|---|---|
| (mmol·L) | 500 | 500 | 250 |
| (mmol·mmol) | 0.78 | 0.75 | 0.42 |
| Specific Productivity () | 1.0 | 1.0 | 0.5 |
The lower productivity observed for calcium lactobionate stems from its 2:1 stoichiometric ratio (two lactose molecules consumed per lactobionate molecule formed), contrasting with the 1:1 ratio for potassium and sodium salts .
Purification and Analytical Validation
Chromatographic Purification
Post-bioproduction purification employs ion-exchange chromatography to remove residual substrates (lactose, fructose) and byproducts (sorbitol) . High-performance liquid chromatography (HPLC) analyses demonstrate that purified potassium lactobionate achieves a purity of 92.30%, with residual lactose content below 2.54% (w/v) .
Stability Under Stress Conditions
Accelerated Stability Testing
Potassium lactobionate exhibits remarkable stability under accelerated conditions (40°C, 75% relative humidity). Over six months, its recovery percentage remains above 99%, with no detectable degradation products . Moisture content increases marginally from 1.81% to 3.36%, remaining within acceptable limits for hygroscopic compounds .
Table 2: Stability Metrics of Potassium Lactobionate
| Condition | Initial Recovery (%) | 3-Month Recovery (%) | 6-Month Recovery (%) |
|---|---|---|---|
| Accelerated (40°C, 75% RH) | 102.34 | 103.15 | 100.58 |
| Long-term (30°C, 75% RH) | 102.34 | 101.55 | 103.83 |
Comparative Stability
Unlike lactobionic acid, which degrades to 65.45% recovery under accelerated conditions, potassium lactobionate maintains structural integrity, highlighting the stabilizing role of the potassium cation .
Pharmaceutical Applications and Future Directions
Current Uses
Potassium lactobionate serves as a cryoprotectant in organ preservation solutions, leveraging its ability to chelate divalent cations and inhibit free radical formation . Its high solubility and low toxicity also make it a candidate for oral and parenteral drug formulations .
Emerging Research
Ongoing studies explore its potential as a prebiotic, with in vitro models demonstrating selective growth stimulation of beneficial gut microbiota . Additionally, its metal-chelating properties are being investigated for mitigating heavy metal toxicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume